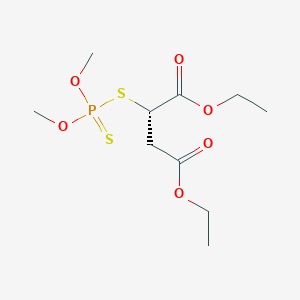
(S)-3-Hydroxyoctanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-hydroxyoctanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxyoctanoic acid. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a (S)-3-hydroxyacyl-CoA and a 3-hydroxy fatty acyl-CoA. It derives from a (S)-3-hydroxyoctanoic acid and an octanoyl-CoA. It is a conjugate acid of a (S)-3-hydroxyoctanoyl-CoA(4-).
Applications De Recherche Scientifique
Biopolymer Synthesis and Applications
- (S)-3-Hydroxyoctanoyl-CoA is integral in the synthesis of medium-chain-length poly-3-hydroxyalkanoates (mcl-PHAs), biodegradable polymers with a wide range of applications from bulk commodity plastics to medical devices. In particular, it serves as a precursor for PHA polymerase, catalyzing the formation of these biopolymers. Studies have shown that enzymes such as FabG can reduce mcl-3-ketoacyl-CoAs generated during β-oxidation to 3-hydroxyacyl-CoAs, providing precursors for PHA polymerase and facilitating mcl-PHA synthesis in organisms like Escherichia coli (Ren et al., 2000).
Surface Coating Techniques
- (S)-3-Hydroxyoctanoyl-CoA has been used in the formation of ultra-thin polyhydroxyalkanoate (PHA) films on hydrophobic supports, showcasing potential applications in surface coating techniques. For instance, using class II and III PHA synthases, ultra-thin films of poly(3-hydroxyoctanoate) [P(3HO)] were synthesized on supports like highly oriented pyrolytic graphite (HOPG), indicating a method for surface-coating materials with biodegradable, bioabsorbable, and biocompatible PHAs (Sato et al., 2009).
Enzyme and Metabolic Engineering
- (S)-3-Hydroxyoctanoyl-CoA plays a critical role in metabolic pathways and is a subject of interest in enzyme and metabolic engineering to optimize the production of chemicals and biofuels. Research has focused on engineering enzymes like PHA synthases for improved activity and substrate specificity. Such engineering efforts aim to harness the potential of (S)-3-Hydroxyoctanoyl-CoA in the biosynthesis of biopolymers and other valuable compounds (Nomura & Taguchi, 2007).
Substrate for Enzymatic Studies
- (S)-3-Hydroxyoctanoyl-CoA serves as a substrate in various enzymatic studies, aiding in the understanding and characterization of enzyme activities and functionalities. It is used in studies focusing on enzymes like (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase, contributing to insights into fatty acid degradation and potential biotechnological applications (Volodina & Steinbüchel, 2014).
Autotrophic CO2 Fixation
- In autotrophic CO2 fixation pathways like the 3-hydroxypropionate/4-hydroxybutyrate cycle in Crenarchaea, (S)-3-Hydroxyoctanoyl-CoA-related enzymes are involved in converting acetyl-coenzyme A (CoA) and bicarbonates to succinyl-CoA through intermediates like 3-hydroxypropionate. This indicates its role in carbon fixation and the production of chemicals through autotrophic pathways (Teufel et al., 2009).
Propriétés
Nom du produit |
(S)-3-Hydroxyoctanoyl-CoA |
|---|---|
Formule moléculaire |
C29H50N7O18P3S |
Poids moléculaire |
909.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyoctanethioate |
InChI |
InChI=1S/C29H50N7O18P3S/c1-4-5-6-7-17(37)12-20(39)58-11-10-31-19(38)8-9-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,37,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,18+,22+,23+,24-,28+/m0/s1 |
Clé InChI |
ATVGTMKWKDUCMS-OTOYJEMWSA-N |
SMILES isomérique |
CCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canonique |
CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)
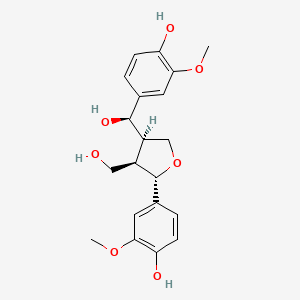

![(1R,2S,13R,17S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B1249029.png)
![5-(4-Chloro-phenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindole](/img/structure/B1249030.png)


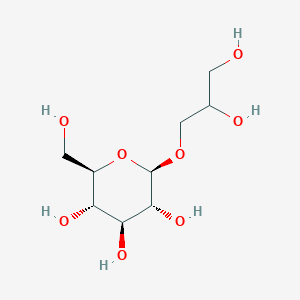

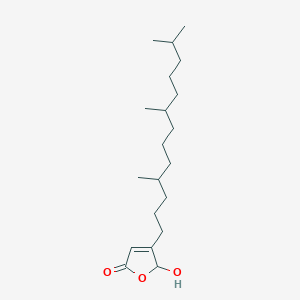
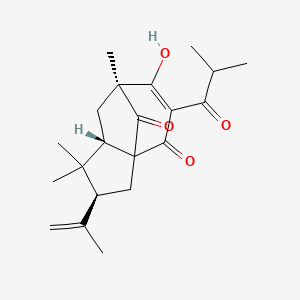
![4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249041.png)
